3-Bromophenacyl azide

Description

Significance of Phenacyl Azides as Synthetic Intermediates in Fine Chemical Synthesis

In the realm of fine chemical synthesis, which focuses on the production of complex, pure chemical substances in limited quantities, phenacyl azides have emerged as highly efficient intermediates. rsc.orgresearchgate.net Their utility is particularly notable in the one-pot synthesis of various heterocyclic compounds, such as pyrrolidines and imidazoles. rsc.orgresearchgate.net The ability to perform multiple reaction steps in a single vessel without isolating intermediates streamlines the synthetic process, a significant advantage in producing high-value molecules. mdhv.ca

Phenacyl azides can be decomposed in basic media to generate N-unsubstituted imines. rsc.orgresearchgate.net These reactive intermediates can then participate in cycloaddition reactions to form complex ring structures. rsc.orgresearchgate.net For instance, their reaction with cyclic amino acids can produce azomethine ylides, which in turn react with other molecules to yield diastereoselective pyrrolidines and imidazoles with good to excellent yields. rsc.orgresearchgate.net This approach is central to the efficient construction of molecular scaffolds found in many biologically active compounds and pharmaceuticals. beilstein-journals.org

Strategic Position of 3-Bromophenacyl Azide (B81097) within Azide Chemistry Research

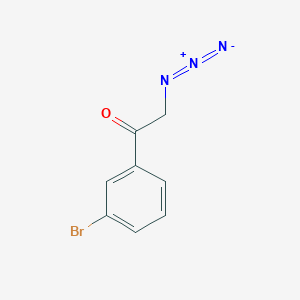

Within the broader family of phenacyl azides, 3-Bromophenacyl azide (C₈H₆BrN₃O) holds a strategic position due to the unique reactivity conferred by its constituent functional groups: a phenacyl group, a bromine atom at the 3-position, and an azide moiety. The IUPAC name for this compound is 2-azido-1-(3-bromophenyl)ethanone. nih.gov

The bromine substituent acts as an electron-withdrawing group, which influences the compound's reactivity and stability. This electronic effect enhances the electrophilicity of the molecule, which can accelerate certain reactions. The azide group is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions. Specifically, it enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the efficient synthesis of 1,2,3-triazoles. The combination of the reactive azide and the modifiable bromo-substituted aromatic ring makes this compound a valuable precursor for creating diverse and complex molecular architectures.

Evolution of Azide Chemistry and its Impact on this compound Utility

The journey of azide chemistry began in 1864 with Peter Griess's synthesis of the first organic azide, phenyl azide. wikipedia.org For a considerable time, interest in azides was tempered by their reputation for instability. wikipedia.org Key milestones that expanded their utility include the Curtius rearrangement, discovered in the 1890s, and the Staudinger reaction. wikipedia.orgkit.edu

A paradigm shift occurred with the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001. mdhv.ca This was highlighted by the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and regioselective reaction that forms stable triazole rings. mdhv.canih.gov This breakthrough dramatically increased the use of azides, including this compound, in fields like drug discovery and material science. mdhv.carsc.org The ability to perform these reactions under mild conditions, often in water, has made them particularly suitable for biological applications. mdhv.ca Further advancements, such as the development of strain-promoted azide-alkyne cycloaddition (SPAAC) which avoids the need for a potentially toxic copper catalyst, have continued to broaden the applicability of azides in living systems. nih.gov These developments have solidified the role of azides like this compound as indispensable tools in modern chemical synthesis.

Compound Information Table

| Compound Name | Molecular Formula |

| This compound | C₈H₆BrN₃O |

| Phenyl azide | C₆H₅N₃ |

| Sodium azide | NaN₃ |

| 2-azido-1-(3-bromophenyl)ethanone | C₈H₆BrN₃O |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 240.06 g/mol |

| XLogP3-AA | 3.4 |

| Monoisotopic Mass | 238.96942 Da |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN3O |

|---|---|

Molecular Weight |

240.06 g/mol |

IUPAC Name |

2-azido-1-(3-bromophenyl)ethanone |

InChI |

InChI=1S/C8H6BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4H,5H2 |

InChI Key |

HOXWVWHSGYLUII-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CN=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromophenacyl Azide

Solvent-Free and Aqueous Medium Syntheses

To minimize the use of hazardous organic solvents, researchers have developed solvent-free and aqueous-based methods. One notable approach involves the use of deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and glycerol. researchgate.netbeilstein-journals.org For example, phenacyl bromide can be almost quantitatively converted to phenacyl azide (B81097) by treatment with sodium azide in a choline chloride/glycerol eutectic mixture at room temperature. researchgate.netbeilstein-journals.org

Aqueous synthesis has also proven effective, particularly with the aid of phase transfer catalysts. sid.irorgchemres.org These catalysts facilitate the transfer of the azide ion from the aqueous phase to the organic phase where the phenacyl halide is present, thereby enabling the reaction to proceed efficiently in water. sid.irorgchemres.org

Catalytic Approaches in Phenacyl Azide Synthesis

The use of catalysts can significantly enhance the efficiency and sustainability of phenacyl azide synthesis. Both homogeneous and heterogeneous catalysts have been employed to this end.

A key aspect of green chemistry is the development of recyclable catalysts. In the context of phenacyl azide synthesis, several innovative systems have been reported. One such system involves a silica-bound 3-{2-[poly(ethylene glycol)]ethyl}-substituted 1-methyl-1H-imidazol-3-ium bromide (SiO₂-PEG-ImBr) as a recyclable phase transfer catalyst. sid.irorgchemres.org This catalyst has been successfully used for the synthesis of phenacyl derivatives, including azides, in water with high yields. sid.irorgchemres.org The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. orgchemres.org

Another approach utilizes copper(I) iodide nanoparticles supported on polyaniline (PANI@CuI-NPs) as a green and reusable catalyst for the one-pot synthesis of 1,4-disubstituted-1H-1,2,3-triazoles from phenacyl bromide, phenylacetylene, and sodium azide. orientjchem.org While this is a multi-component reaction leading to a triazole, the initial step involves the in-situ formation of the phenacyl azide. Macroporous polymer-supported azide reagents and copper(I) catalysts have also been developed for similar multicomponent reactions, emphasizing the principle of catalyst and reagent recyclability. nih.gov

Table 2: Green Synthesis of Phenacyl Azides

| Precursor | Azide Source | Solvent/Medium | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenacyl bromide | Sodium Azide | Choline chloride/glycerol (1:2) | None | 97 | researchgate.netbeilstein-journals.org |

| p-Bromo phenacyl bromide | Sodium Azide | Water | SiO₂-PEG-ImBr | 98 | sid.irorgchemres.org |

Catalytic Approaches in Phenacyl Azide Synthesis

Microwave-Assisted Syntheses

The application of microwave irradiation has been recognized as a significant advancement in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. In the synthesis of phenacyl azides and related heterocyclic compounds, microwave-assisted methods have proven to be particularly effective.

An efficient microwave-assisted method has been developed for the synthesis of 1-(4-bromophenacyl)azoles in a dry media environment. cem.com This procedure involves the reaction of 4-bromophenacyl bromide with various azoles, highlighting the utility of microwave activation for N-alkylation reactions with phenacyl halides. cem.com Although this study focuses on azole derivatives, the underlying principle of accelerating the substitution of the bromine atom in a phenacyl bromide scaffold is directly applicable to the synthesis of 3-bromophenacyl azide from 3-bromophenacyl bromide and an azide source.

Another relevant study details the microwave-assisted reaction of 2-nitroimidazole (B3424786) with 3-bromophenacyl bromide, which proceeds via an initial N-alkylation followed by a domino mechanism to form 2-(3-bromophenyl)imidazo[2,1-b]oxazole. mdpi.com This further underscores the successful use of microwave energy to facilitate reactions involving the 3-bromophenacyl bromide substrate.

Furthermore, microwave irradiation has been employed in the 1,3-dipolar cycloaddition reactions of azides with alkynes, a cornerstone of "click chemistry". ekb.eg The synthesis of the requisite azide, often a phenacyl azide derivative, can be expedited, and in some cases, performed in a one-pot sequence with the subsequent cycloaddition. mdhv.caresearchgate.net These green synthesis approaches benefit from reduced reaction times and often eliminate the need for solvents. ekb.eg For instance, the synthesis of poly(glycidyl azide-co-tetrahydrofuran) has been successfully achieved using a greener, microwave-assisted approach. researchgate.net

A comparative example demonstrating the efficiency of microwave heating is found in the synthesis of phenacyl azides from phenacyl halides using a silica-bound poly(ethylene glycol)-imidazolium bromide catalyst in water. sid.ir While this specific study utilized conventional heating at 90°C, the principles of phase-transfer catalysis in aqueous media are often enhanced by microwave irradiation, suggesting a synergistic potential for a rapid and green synthesis of this compound.

Table 1: Examples of Microwave-Assisted Reactions Relevant to Phenacyl Halide Chemistry

| Reactant 1 | Reactant 2 | Product Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| 4-Bromophenacyl bromide | Azoles | 1-(4-Bromophenacyl)azoles | Microwave, Dry media | Efficient, Fast | cem.com |

| 3-Bromophenacyl bromide | 2-Nitroimidazole | Imidazo[2,1-b]oxazole | Microwave, K₂CO₃, DMF | Domino reaction | mdpi.com |

| Organic Azides | Alkynes | 1,2,3-Triazoles | Microwave, Solvent-free | Green, Reduced time | ekb.eg |

Methodological Advancements in α-Azido Ketone Synthesis Relevant to this compound

The synthesis of α-azido ketones, a class of compounds to which this compound belongs, has been an area of active research, leading to numerous methodological advancements beyond the traditional nucleophilic substitution. nih.govnih.gov These methods offer improvements in efficiency, selectivity, and substrate scope.

The most fundamental method for synthesizing this compound is the nucleophilic substitution (SN2) reaction of 3-bromophenacyl bromide with an azide salt, typically sodium azide. researchgate.netuobaghdad.edu.iq This reaction is commonly performed in polar aprotic solvents like dimethylformamide (DMF) or acetone. researchgate.netuobaghdad.edu.iqresearchgate.net Variations have introduced the use of phase-transfer catalysts, such as 18-crown-6 (B118740) or tetrabutylammonium (B224687) bromide (TBAB), and alternative azide sources like tetramethylguanidinium azide (TMGA) to enhance reactivity. nih.govresearchgate.net

One-pot syntheses have been developed to streamline the conversion of ketones directly to α-azido ketones. nih.gov For instance, substituted acetophenones can be treated with hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) or (diacetoxyiodo)benzene, followed by the in-situ addition of sodium azide, to yield the corresponding α-azido ketones in good yields. researchgate.net

Recent advancements have focused on developing more sustainable and efficient protocols. A green procedure for the synthesis of phenacyl azides utilizes a recyclable silica-bound 3-{2-[poly(ethylene glycol)]ethyl}-substituted 1-methyl-1H-imidazol-3-ium bromide catalyst in water, achieving high yields and simplifying work-up. sid.ir

Direct vicinal oxy-azidation of unsaturated carbon-carbon bonds presents an alternative route. chemrevlett.com For example, styrene (B11656) derivatives can react with sodium azide in the presence of an oxidant like cerium ammonium (B1175870) nitrate (B79036) (CAN) and molecular oxygen to furnish phenacyl azides. chemrevlett.com This approach bypasses the need for a pre-functionalized α-halo ketone.

Asymmetric synthesis has also been a significant area of development. Corey and co-workers developed a method for the catalytic enantioselective synthesis of chiral α-azido ketones from racemic α-bromo ketones. acs.org This process uses a chiral quaternary ammonium salt as a phase-transfer catalyst in a biphasic system (fluorobenzene-water), allowing for the production of enantioenriched α-azido ketones. acs.org While this compound itself is not chiral, this methodology is highly relevant for the synthesis of chiral derivatives.

Other modern methods include:

Metal-free azide insertion: Boron trifluoride can catalyze the insertion of an azide group into α-aryl α-diazoesters. organic-chemistry.org

Iron-catalyzed radical alkylazidation: This method allows for the formation of α-azido ketones from electron-deficient alkenes using trimethylsilyl (B98337) azide and alkyl diacyl peroxides. organic-chemistry.org

Photoredox catalysis: Copper-based supramolecular photocatalysts have been used for the oxy-azidation of vinyl arenes with trimethylsilyl azide (TMSN₃) under green LED irradiation. chemrevlett.com

These advanced methodologies provide a diverse toolkit for the synthesis of this compound and its analogues, offering pathways that can be tailored for efficiency, stereoselectivity, or environmental considerations. rsc.org

Table 2: Summary of Selected Synthetic Methods for α-Azido Ketones

| Method | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 3-Bromophenacyl bromide | Sodium azide | DMF | Good | researchgate.netuobaghdad.edu.iq |

| One-Pot Azidation | Substituted acetophenone | HTIB, Sodium azide, TBAB | Mortar (solvent-free) | Good | researchgate.net |

| Green Catalysis | p-Bromo phenacyl bromide | NaN₃, SiO₂-PEG-ImBr catalyst | Water | 98% | sid.ir |

| Oxy-azidation of Alkene | Styrene derivative | NaN₃, Cerium ammonium nitrate (CAN), O₂ | Methanol | Good to Excellent | chemrevlett.com |

| Asymmetric Synthesis | Racemic α-bromo ketone | NaN₃, Chiral quaternary salt catalyst | Fluorobenzene-Water | High ee | acs.org |

| Photoredox Catalysis | Vinyl arene | TMSN₃, [Cu(dmp)₂]⁺ photocatalyst | - | Moderate to High | chemrevlett.com |

Reactivity Profiles and Mechanistic Investigations of 3 Bromophenacyl Azide

Azide (B81097) Reactivity: 1,3-Dipolar Cycloaddition Reactions

The azide moiety in 3-bromophenacyl azide serves as a 1,3-dipole, a chemical entity with a delocalized three-atom system containing four π-electrons. This electronic configuration allows it to react with a dipolarophile, typically an alkyne or alkene, in a concerted or stepwise fashion to form a five-membered heterocycle. This type of reaction, known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of modern organic synthesis due to its high efficiency and broad functional group tolerance.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and widely utilized variant of the Huisgen cycloaddition. It is renowned for its exceptional regioselectivity, high yields, and mild reaction conditions, making it a prime example of a "click chemistry" reaction.

In the presence of a copper(I) catalyst, the reaction between this compound and terminal alkynes exclusively yields 1,4-disubstituted 1,2,3-triazoles. This high degree of regioselectivity is a hallmark of the CuAAC reaction. For instance, the reaction of p-bromophenacyl azide, a positional isomer of this compound, with various terminal alkynes in the presence of a copper catalyst consistently produces the 1,4-disubstituted triazole products in good yields.

The general reaction scheme for the CuAAC of this compound with a terminal alkyne can be depicted as follows:

Figure 1. General scheme for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

A variety of terminal alkynes can be employed in this reaction, leading to a diverse range of 1,4-disubstituted 1,2,3-triazoles. The table below illustrates potential products from the reaction of this compound with different alkynes, based on the established reactivity of similar phenacyl azides.

| Alkyne (R-C≡CH) | Product: 1-(3-bromobenzoyl)-4-R-1,2,3-triazole |

| Phenylacetylene | 1-(1-(3-bromophenyl)-2-oxoethyl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | 1-(1-(3-bromophenyl)-2-oxoethyl)-4-(hydroxymethyl)-1H-1,2,3-triazole |

| 1-Heptyne | 1-(1-(3-bromophenyl)-2-oxoethyl)-4-pentyl-1H-1,2,3-triazole |

| Ethynyltrimethylsilane | 1-(1-(3-bromophenyl)-2-oxoethyl)-4-(trimethylsilyl)-1H-1,2,3-triazole |

Table 1. Representative 1,4-Disubstituted 1,2,3-Triazoles from the CuAAC Reaction of this compound.

The mechanism of the CuAAC reaction is understood to proceed in a stepwise manner, which accounts for its high regioselectivity. The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate.

The key steps of the proposed mechanism are as follows:

Formation of Copper(I)-Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper(I)-acetylide species.

Coordination of the Azide: The azide, in this case, this compound, then coordinates to the copper center.

Cyclization: A six-membered copper-containing intermediate is formed, followed by a cyclization step.

Protonolysis: The resulting triazolyl-copper intermediate undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product and regenerate the active copper(I) catalyst.

This stepwise mechanism, involving the initial formation of the copper-acetylide, dictates the regiochemical outcome, leading exclusively to the 1,4-isomer.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with this compound

While CuAAC is highly effective for the synthesis of 1,4-disubstituted triazoles, the Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method to access the alternative 1,5-disubstituted regioisomers.

The RuAAC reaction of this compound with terminal alkynes is predicted to regioselectively yield 1,5-disubstituted 1,2,3-triazoles. This distinct regioselectivity is a key feature of ruthenium catalysis in this transformation. Unlike CuAAC, RuAAC can also be employed with internal alkynes, leading to fully substituted 1,2,3-triazoles.

The general reaction scheme for the RuAAC of this compound with a terminal alkyne is shown below:

Figure 2. General scheme for the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound.

The following table provides examples of potential 1,5-disubstituted 1,2,3-triazole products from the reaction of this compound with various terminal alkynes under RuAAC conditions.

| Alkyne (R-C≡CH) | Product: 1-(3-bromobenzoyl)-5-R-1,2,3-triazole |

| Phenylacetylene | 1-(1-(3-bromophenyl)-2-oxoethyl)-5-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | 1-(1-(3-bromophenyl)-2-oxoethyl)-5-(hydroxymethyl)-1H-1,2,3-triazole |

| 1-Heptyne | 1-(1-(3-bromophenyl)-2-oxoethyl)-5-pentyl-1H-1,2,3-triazole |

| Ethynyltrimethylsilane | 1-(1-(3-bromophenyl)-2-oxoethyl)-5-(trimethylsilyl)-1H-1,2,3-triazole |

Table 2. Representative 1,5-Disubstituted 1,2,3-Triazoles from the RuAAC Reaction of this compound.

The mechanism of the RuAAC reaction differs significantly from that of CuAAC, leading to the observed reversal of regioselectivity. The proposed mechanism for RuAAC does not involve the formation of a metal-acetylide intermediate. Instead, it is believed to proceed through an oxidative coupling pathway.

The key mechanistic steps for RuAAC are thought to be:

Ligand Exchange: The azide and alkyne coordinate to the ruthenium(II) center, displacing other ligands.

Oxidative Coupling: A six-membered ruthenacycle intermediate is formed through oxidative coupling of the coordinated azide and alkyne. In this step, the first new carbon-nitrogen bond is formed between the internal carbon of the alkyne and the terminal nitrogen of the azide.

Reductive Elimination: The ruthenacycle then undergoes reductive elimination to form the 1,5-disubstituted 1,2,3-triazole product and regenerate the active ruthenium(II) catalyst.

The fundamental difference in the initial activation step—formation of a copper-acetylide in CuAAC versus oxidative coupling in RuAAC—is the primary determinant of the distinct regiochemical outcomes of these two powerful cycloaddition reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

The azide moiety of this compound can participate in [3+2] cycloaddition reactions, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, allowing for the covalent modification of biomolecules in living systems without the need for a toxic metal catalyst. nih.govnih.govnih.gov

SPAAC is a catalyst-free reaction driven by the high ring strain of cyclooctyne derivatives (typically 18 kcal/mol). nih.gov This inherent reactivity allows the cycloaddition to proceed efficiently under physiological conditions. The reaction involves the 1,3-dipolar cycloaddition of the azide with a strained alkyne, such as a cyclooctyne, to form a stable triazole linkage. nih.gov The rate of this reaction is significantly influenced by the structure of the cyclooctyne, with modifications such as the introduction of fluorine atoms or fusion to benzene rings leading to faster reaction kinetics. magtech.com.cn

The primary advantage of SPAAC in bioconjugation is its bioorthogonality; neither the azide nor the strained alkyne reacts with native biological functional groups. nih.gov This has led to its widespread use in labeling glycans, proteins, and lipids in living cells. nih.gov While highly efficient, a notable feature of the SPAAC reaction is the formation of a mixture of regioisomeric 1,4- and 1,5-substituted triazoles. nih.gov

| Parameter | Description | Relevance to this compound |

| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | The azide group of this compound can react with strained alkynes. |

| Catalyst | None (Catalyst-free) | Enables bioconjugation in living systems without metal toxicity. nih.gov |

| Driving Force | Ring strain of the cyclooctyne | Overcomes the activation energy barrier for the cycloaddition. magtech.com.cn |

| Product | Stable 1,2,3-triazole | Forms a robust covalent linkage. nih.gov |

| Regioselectivity | Mixture of 1,4- and 1,5-isomers | A characteristic of the uncatalyzed reaction. nih.gov |

Other Key Reactions of the Azido Group in this compound

Beyond cycloadditions, the azido group of this compound can undergo various other transformations, primarily involving reduction to the corresponding amine.

The reduction of aryl azides to primary amines is a fundamental transformation in organic synthesis. A variety of methods are available for this conversion, often with high chemoselectivity, allowing the azide to be reduced in the presence of other sensitive functional groups. acs.org

Several reagent systems have been developed for the efficient reduction of aryl azides. These include:

Copper Nanoparticles: In the presence of ammonium (B1175870) formate, copper nanoparticles in water can cleanly reduce aryl azides to their corresponding amines. organic-chemistry.org

Indium: Indium-mediated reduction in the presence of hydrochloric acid in aqueous tetrahydrofuran provides high to quantitative yields of amines. organic-chemistry.org

Borontrifluoride Diethyl Etherate and Sodium Iodide: This system offers a facile and selective method for the reduction of aromatic azides to amines. organic-chemistry.orgorganic-chemistry.org

Sodium Borohydride/Cobalt(II) Chloride: A heterogeneous catalytic system of NaBH₄/CoCl₂·6H₂O in water can chemoselectively reduce a broad spectrum of azides in high yields. organic-chemistry.orgmdma.ch

Tin(IV) 1,2-benzenedithiolate: In the presence of NaBH₄, catalytic amounts of tin(IV) 1,2-benzenedithiolate can reduce primary, secondary, tertiary, and aromatic azides under very mild conditions. organic-chemistry.orgcmu.edu

A mechanistic study on the H₂S-mediated reduction of aryl azides, a common strategy in hydrogen sulfide detection, revealed that the hydrosulfide anion (HS⁻), not H₂S, is the active reducing species. nih.govacs.org

| Reducing Agent/System | Conditions | Key Features |

| Copper Nanoparticles/NH₄HCO₂ | Water | Clean reduction, chemoselective. organic-chemistry.org |

| Indium/HCl | Aqueous THF, Room Temperature | High to quantitative yields. organic-chemistry.org |

| BF₃·OEt₂/NaI | Acetonitrile, Room Temperature | Facile, selective for aromatic azides. organic-chemistry.orgorganic-chemistry.org |

| NaBH₄/CoCl₂·6H₂O | Water, 25 °C | Catalytic, heterogeneous, high yield. organic-chemistry.orgmdma.ch |

| Tin(IV) 1,2-benzenedithiolate/NaBH₄ | THF/H₂O, ~15 °C | Catalytic, mild conditions, broad substrate scope. organic-chemistry.orgcmu.edu |

The Staudinger reaction involves the reaction of an organic azide with a phosphine to produce an iminophosphorane. wikipedia.org In the presence of water, this intermediate is hydrolyzed to a primary amine and the corresponding phosphine oxide, a process known as the Staudinger reduction. wikipedia.orgsigmaaldrich.com

The Staudinger ligation is a modification of this reaction that results in the formation of an amide bond. This is achieved by incorporating an electrophilic trap, typically an ester, on one of the phosphine's aryl substituents. sigmaaldrich.com The initially formed aza-ylide intermediate undergoes an intramolecular cyclization and subsequent rearrangement to form a stable amide bond.

There are two main variants of the Staudinger ligation:

Non-traceless Staudinger Ligation: The phosphine oxide remains part of the final product. google.com

Traceless Staudinger Ligation: The phosphine reagent is designed to be expelled after the amide bond is formed, resulting in a product free of the phosphine oxide byproduct. google.commdpi.com

The Staudinger ligation is a powerful tool in chemical biology for the covalent modification of biomolecules due to its high chemoselectivity and the bioorthogonal nature of the azide and phosphine functional groups. sigmaaldrich.com

Reactivity at the Bromine and Ketone Moieties of this compound

The α-bromo ketone functionality in this compound is a key site of reactivity, primarily undergoing nucleophilic substitution reactions.

The presence of the adjacent carbonyl group in α-halo ketones, such as this compound, significantly enhances the reactivity of the α-carbon towards nucleophilic attack. The inductive effect of the carbonyl group increases the polarity of the carbon-bromine bond, making the α-carbon more electrophilic. nih.gov This activation leads to a greatly accelerated rate of nucleophilic substitution compared to corresponding alkyl halides. nih.gov

These reactions typically proceed via an Sₙ2 mechanism. jove.com A wide range of nucleophiles can displace the bromide ion, including amines, thiols, and alkoxides. For instance, the reaction of phenacyl halides with sodium azide is a common method for the synthesis of phenacyl azides. nih.govresearchgate.net

It is important to use less basic nucleophiles with α-halo ketones to avoid side reactions such as the formation of α-haloenolate ions, which can lead to other transformations like the Favorskii rearrangement. jove.comwikipedia.org

| Nucleophile | Product Type | Significance |

| Amines | α-Amino ketones | Precursors to various heterocyclic compounds. nih.gov |

| Thiols/Thiolates | α-Thio ketones | Introduction of sulfur-containing moieties. |

| Alkoxides | α-Alkoxy ketones | Formation of ether linkages. |

| Azide Ion | α-Azido ketones | Synthesis of the title compound and its analogs. nih.gov |

Carbonyl Group Reactivity and Derivatization

The carbonyl group in this compound serves as an electrophilic center, making it susceptible to attack by various nucleophiles. This reactivity is fundamental to the derivatization of the molecule and the synthesis of more complex heterocyclic structures. A significant body of research has focused on the reactions of phenacyl azides with nucleophiles to generate a diverse range of heterocyclic compounds, including imidazoles, oxazoles, and pyrimidines mdpi.combeilstein-journals.org.

One of the primary applications of the carbonyl reactivity of phenacyl azides is in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science organic-chemistry.orgchim.itmdpi.com. The synthesis of pyrazoles from this compound typically involves a condensation reaction with hydrazine or its derivatives. The general mechanism involves the initial nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the this compound. This is followed by a cyclization and dehydration sequence to yield the stable aromatic pyrazole ring organic-chemistry.orgchim.itmdpi.com.

The reaction conditions for these transformations can be modulated to influence the outcome. For instance, the choice of solvent and the presence of a catalyst can affect the reaction rate and yield. In some cases, the reaction can proceed through a one-pot, three-component procedure, combining an aldehyde, tosylhydrazine, and a terminal alkyne to generate highly substituted pyrazoles organic-chemistry.org.

Furthermore, the reactivity of the carbonyl group in phenacyl azides can be influenced by the reaction medium. Studies have shown that deep eutectic solvents can act as environmentally benign and non-innocent reaction media, modulating the temperature and the presence of a base to achieve a regiodivergent synthesis of functionalized imidazoles and pyrimidines from phenacyl azides beilstein-journals.org. For example, treatment of a phenacyl chloride with sodium azide in a choline (B1196258) chloride/glycerol eutectic mixture at 80 °C can lead to the formation of imidazole derivatives beilstein-journals.org.

The table below summarizes the typical reagents and resulting heterocyclic products from the carbonyl group reactions of phenacyl azides.

| Reagent | Resulting Heterocycle | Reference |

| Hydrazine | Pyrazole | organic-chemistry.orgchim.it |

| Substituted Hydrazines | N-Substituted Pyrazoles | organic-chemistry.orgchim.it |

| Amidines | Pyrimidine | beilstein-journals.org |

| Ammonia/Aldehyde | Imidazole | mdpi.com |

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic studies specifically on this compound are limited in the available literature. However, valuable insights can be drawn from studies on analogous compounds, such as substituted phenacyl bromides, which exhibit similar reactivity patterns in nucleophilic substitution reactions researchgate.net.

Kinetic investigations of the reactions of phenacyl bromide derivatives with various nucleophiles, including sulfur nucleophiles, have shown that these reactions typically follow second-order kinetics, being first order in each reactant researchgate.net. This is consistent with a bimolecular nucleophilic substitution (SN2) mechanism. The electronic nature of the substituents on the aromatic ring has a significant impact on the reaction rates. Electron-withdrawing groups on the phenacyl moiety generally increase the rate of nucleophilic attack by making the carbonyl carbon more electrophilic, while electron-donating groups have the opposite effect researchgate.net.

For instance, a study on the reaction of substituted phenacyl bromides with thioglycolic acid and thiophenol demonstrated a good correlation with Hammett substituent constants (σ), yielding positive ρ values, which is indicative of a buildup of negative charge in the transition state at the reaction center researchgate.net.

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further mechanistic insights. For the reaction of phenacyl bromides with nucleophiles, the activation parameters are consistent with a concerted SN2 mechanism researchgate.net. Computational studies on the nucleophilic addition to carbonyl groups have also provided a historical perspective on the mechanism, confirming the trajectory of the nucleophilic attack and the transition state geometries academie-sciences.fr.

While direct thermodynamic data for this compound reactions are scarce, studies on the thermal decomposition of related pyrazoline derivatives and cycloaddition reactions provide some understanding of the energetics involved mdpi.com. Quantum-chemical calculations have been employed to determine the thermodynamic favorability of different tautomers of pyrazole products and to visualize the transition states in these reactions mdpi.com.

The following table presents a summary of the type of kinetic and thermodynamic data that has been reported for reactions of analogous phenacyl compounds.

| Reaction Type | Kinetic Parameters | Thermodynamic Parameters | Reference |

| Nucleophilic Substitution (Phenacyl Bromides) | Second-order rate constants, Hammett ρ values | ΔH‡, ΔS‡ | researchgate.net |

| Cycloaddition (Diphenyldiazomethane) | Not reported | ΔG for tautomerism | mdpi.com |

It is important to note that while these studies on related compounds provide a useful framework for understanding the reactivity of this compound, further experimental and computational work is necessary to establish the specific kinetic and thermodynamic profiles for its reactions.

Applications of 3 Bromophenacyl Azide in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The dual reactivity of 3-bromophenacyl azide (B81097) makes it a powerful reagent for the synthesis of a variety of heterocyclic compounds. The azide group readily participates in cycloaddition reactions, while the phenacyl bromide moiety can be involved in cyclization and condensation reactions.

Synthesis of 1,2,3-Triazole Scaffolds and Libraries

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary application of 3-bromophenacyl azide for the synthesis of 1,2,3-triazole scaffolds. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of the azide group with a terminal alkyne, leading to the regioselective formation of 1,4-disubstituted 1,2,3-triazoles. researchgate.netpcbiochemres.com The reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. organic-chemistry.org

The modular nature of the CuAAC reaction allows for the rapid generation of diverse libraries of 1,2,3-triazole-containing compounds by varying the alkyne coupling partner. mdhv.ca This approach is particularly valuable in medicinal chemistry and drug discovery for the development of new therapeutic agents. researchgate.net The resulting triazole products can be further functionalized, taking advantage of the bromine atom on the phenyl ring.

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref. |

| This compound | Terminal Alkyne | Copper(I) | 1-(3-bromobenzoyl)-4-substituted-1H-1,2,3-triazole | researchgate.net |

| Phenacyl azides | Propargyl ethers | Copper(I) | 1,4-disubstituted 1,2,3-triazoles | uobaghdad.edu.iq |

Formation of Oxazole (B20620) and Thiazole (B1198619) Derivatives

The α-bromoketone functionality of this compound is instrumental in the synthesis of oxazole and thiazole derivatives. These five-membered heterocyclic rings are prevalent in many biologically active compounds. researchgate.netchemmethod.com

The Hantzsch thiazole synthesis is a classic method that can be adapted for the formation of thiazole derivatives using phenacyl bromides. nih.gov This involves the reaction of the α-bromoketone with a thioamide. Similarly, oxazole derivatives can be synthesized through the reaction of 3-bromophenacyl bromide (a precursor to the azide) with amides, a process known as the Bredereck reaction. ijpsonline.com The resulting oxazole and thiazole rings can be further elaborated, and the presence of the 3-bromo substituent offers a handle for additional chemical modifications.

| Reactant 1 | Reactant 2 | Product | Ref. |

| 3-Bromophenacyl bromide | Thioamide | 2-substituted-4-(3-bromophenyl)thiazole | nih.gov |

| 3-Bromophenacyl bromide | Amide | 2,5-disubstituted-4-(3-bromophenyl)oxazole | ijpsonline.com |

Access to Fused Ring Systems and Polycyclic Compounds

While direct examples utilizing this compound for the synthesis of fused ring systems are not extensively detailed in the provided search results, the functional handles present in its derivatives offer pathways to such structures. The bromo- and keto- groups on the phenacyl moiety can participate in intramolecular cyclization reactions to form fused bicyclic systems. researchgate.net

Furthermore, the triazole ring formed via click chemistry can be a part of a larger fused heterocyclic system. Subsequent chemical transformations can be designed to link the triazole to other parts of the molecule, leading to the formation of complex polycyclic compounds. beilstein-journals.org The synthesis of such systems is of significant interest due to their potential applications in materials science and medicinal chemistry. mdpi.comrsc.org

Functionalization of Biomolecules via Click Chemistry Using this compound

The biocompatibility and efficiency of click chemistry have made it an invaluable tool for the modification and study of biomolecules. wikipedia.org this compound, as a click chemistry reagent, can be used to introduce a tag or probe onto proteins and other biopolymers.

Protein and Biopolymer Tagging Strategies

This compound can be utilized in a two-step process for protein and biopolymer tagging. First, a bioorthogonal alkyne group is introduced into the biomolecule of interest using metabolic labeling or chemical modification. Subsequently, the alkyne-modified biomolecule is reacted with this compound via a copper-catalyzed click reaction. thermofisher.com This results in the covalent attachment of the 3-bromophenacyl group to the biomolecule.

This tagging strategy allows for the introduction of a specific chemical handle (the bromophenyl group) that can be used for further downstream applications, such as imaging, purification, or the attachment of other functional moieties.

| Biomolecule | Modification | Click Reagent | Application | Ref. |

| Protein | Alkyne-labeled amino acid incorporation | This compound | Protein labeling and detection | thermofisher.com |

| Biopolymer | Chemical introduction of an alkyne group | This compound | Biopolymer functionalization | frontiersin.org |

Development of Chemical Probes and Activity-Based Profiling Agents

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study enzyme function and identify new drug targets. nih.govresearchgate.net ABPP relies on the use of activity-based probes (ABPs), which are small molecules that covalently bind to the active site of specific enzymes. researchgate.net

This compound can serve as a scaffold for the development of ABPs. The azide group allows for the attachment of a reporter tag (e.g., a fluorophore or biotin) via click chemistry, while the phenacyl bromide moiety can act as a reactive group that targets specific enzyme classes, such as serine hydrolases or cysteine proteases. frontiersin.org The development of such probes enables the visualization and identification of active enzymes in complex biological systems. nih.govrsc.org

| Probe Scaffold | Reactive Group | Reporter Tag Attachment | Target Enzyme Class | Ref. |

| 3-Bromophenacyl | α-bromoketone | Azide for click chemistry | Cysteine proteases, Serine hydrolases | frontiersin.org |

Role of this compound in Combinatorial Chemistry

This compound emerges as a significant building block in the field of combinatorial chemistry, a discipline focused on the rapid synthesis of large and diverse libraries of chemical compounds. Its utility is primarily centered on its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's modular nature and high efficiency make it exceptionally well-suited for the high-throughput synthesis workflows that are central to modern drug discovery and materials science.

The fundamental role of this compound in this context is to serve as a versatile scaffold. The azide functional group is primed for the highly specific and reliable formation of a 1,2,3-triazole ring when reacted with a terminal alkyne. This reaction's robustness allows for its application across a wide array of solvents and in the presence of numerous other functional groups, which is a critical advantage in the parallel synthesis of many distinct molecules.

The power of using this compound in a combinatorial approach lies in the ability to react this single azide with a large and varied library of alkyne building blocks. This strategy allows for the generation of a vast number of unique 1,4-disubstituted 1,2,3-triazole products, each bearing the constant 3-bromophenacyl moiety and a variable substituent introduced from the alkyne. The 3-bromophenyl group itself can also be a site for further diversification, or it can serve as a key structural element for interacting with biological targets.

A representative example of this approach involves the reaction of phenacyl azide derivatives with a collection of different alkynes to produce a library of triazoles. uobaghdad.edu.iq While this specific study used a variety of phenacyl azides, the principle is directly applicable to this compound. The core reaction is the straightforward and high-yielding cycloaddition that links the two building blocks.

The application of this strategy in a high-throughput format enables the rapid creation of compound libraries for screening. For instance, a diverse set of alkynes can be arrayed in a microtiter plate, and a solution of this compound and the copper catalyst can be dispensed into each well, leading to the parallel synthesis of hundreds or thousands of distinct triazole compounds. These libraries can then be directly subjected to biological assays to identify hits for potential drug candidates. The reliability of the click reaction ensures that the products are formed in high purity, often minimizing the need for extensive purification steps that can be a bottleneck in high-throughput synthesis. nih.gov

The resulting libraries of 1-(3-bromobenzoyl)methyl-1,2,3-triazoles can be screened for a wide range of biological activities, as triazoles are known to be valuable pharmacophores. researchgate.net The diversity of the library, generated by varying the alkyne component, allows for a broad exploration of the chemical space around the core 3-bromophenacyl triazole scaffold.

Below is an interactive data table illustrating a hypothetical combinatorial library that could be generated from this compound and a selection of diverse alkynes.

| This compound | Alkyne Partner | Resulting Triazole Product | Potential Application Area |

| 2-azido-1-(3-bromophenyl)ethanone | Phenylacetylene | 1-(1-(3-bromobenzoyl)methyl)-4-phenyl-1H-1,2,3-triazole | Antifungal Agents |

| 2-azido-1-(3-bromophenyl)ethanone | Propargyl alcohol | 1-(1-(3-bromobenzoyl)methyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | Enzyme Inhibitors |

| 2-azido-1-(3-bromophenyl)ethanone | 1-Ethynylcyclohexanol | 1-(1-(3-bromobenzoyl)methyl)-4-(1-hydroxycyclohexyl)-1H-1,2,3-triazole | Anticancer Agents |

| 2-azido-1-(3-bromophenyl)ethanone | 3-Ethynyltoluene | 1-(1-(3-bromobenzoyl)methyl)-4-(m-tolyl)-1H-1,2,3-triazole | Material Science |

| 2-azido-1-(3-bromophenyl)ethanone | 1-Heptyne | 1-(1-(3-bromobenzoyl)methyl)-4-pentyl-1H-1,2,3-triazole | Agrochemicals |

This systematic approach to generating molecular diversity is a hallmark of combinatorial chemistry, and this compound serves as an effective and reliable component in this powerful strategy for discovering new functional molecules.

Conclusion and Future Research Directions

Current Advancements and Unmet Challenges in 3-Bromophenacyl Azide (B81097) Chemistry

Recent progress in the chemistry of phenacyl azides, including 3-bromophenacyl azide, has centered on their utility as precursors for a variety of nitrogen-containing heterocycles. The decomposition of phenacyl azides in basic media to generate N-unsubstituted imines has been a key advancement, enabling one-pot, multi-component reactions to synthesize complex molecules like pyrrolidines and imidazoles. rsc.org This reactivity highlights the potential of this compound as a building block in combinatorial chemistry and drug discovery.

However, significant challenges persist. A primary unmet challenge is the selective and controlled functionalization of the two reactive sites within the this compound molecule. The presence of the bromine atom on the phenyl ring and the azide group on the phenacyl moiety offers opportunities for orthogonal reactivity, yet achieving high selectivity can be difficult. Furthermore, the inherent instability of many organic azides necessitates careful handling and reaction condition optimization to ensure safety and prevent unwanted side reactions. The development of robust and scalable synthetic protocols that are both safe and efficient remains a critical hurdle.

Another challenge lies in fully elucidating the reaction mechanisms involving phenacyl azides. While intermediates like α-imino ketones have been proposed, a deeper understanding of the factors governing reaction pathways and product distribution is needed for rational design of new synthetic transformations. mdpi.com The influence of the bromo substituent on the electronic properties and reactivity of the phenacyl azide core, for instance, is an area that warrants more detailed investigation.

Emerging Synthetic Methodologies and Catalytic Systems

The synthesis of aryl azides has traditionally relied on methods such as the diazotization of anilines followed by substitution with sodium azide. researchgate.net However, these methods often require harsh conditions and can generate hazardous intermediates. Emerging synthetic methodologies are focusing on milder, more efficient, and catalytic approaches.

Transition-metal-catalyzed C-N bond formation reactions are at the forefront of these new methods. acs.orgnih.gov Catalysts based on rhodium and iridium have shown promise in the direct C-H amination using organic azides as the nitrogen source, offering a more atom-economical approach. nih.gov While not yet specifically demonstrated for this compound, these catalytic systems could potentially be adapted for its synthesis or for its subsequent functionalization, providing a more streamlined and sustainable route.

Another emerging area is the use of novel reaction media to enhance reactivity and selectivity. Deep eutectic solvents (DESs), for example, have been shown to be effective and environmentally benign media for the synthesis of imidazoles and pyrimidines from phenacyl azides. beilstein-journals.org These solvents can act not only as the reaction medium but can also influence the reaction pathway, leading to regiodivergent synthesis of different heterocyclic scaffolds from the same starting material. beilstein-journals.org The application of such solvent systems to the chemistry of this compound could unlock new synthetic possibilities.

Furthermore, flow chemistry is emerging as a safer and more efficient way to handle potentially energetic intermediates like organic azides. Continuous flow reactors can minimize the accumulation of hazardous materials and allow for precise control over reaction parameters, leading to improved yields and safety profiles.

| Emerging Methodology | Potential Advantage for this compound Chemistry | Key Research Findings |

| Transition-Metal Catalysis (e.g., Rh, Ir) | Milder reaction conditions, higher atom economy, potential for direct C-H functionalization. | Enables direct C-H amination using organic azides as the nitrogen source. acs.orgnih.gov |

| Deep Eutectic Solvents (DESs) | Greener reaction media, potential for regiodivergent synthesis, enhanced reactivity. | Facilitates the synthesis of various heterocycles from phenacyl azides. beilstein-journals.org |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability. | Allows for the safe in-situ generation and use of hazardous intermediates. |

| Photocatalysis | Mild reaction conditions, novel reaction pathways. | Can be used to trigger bioorthogonal reactions and control bioconjugation. rsc.org |

Potential for Novel Applications in Materials Science and Chemical Biology

The unique bifunctional nature of this compound makes it a promising candidate for applications in both materials science and chemical biology. The azide group is a well-established functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of bioconjugation and materials functionalization. organic-chemistry.org

In materials science , this compound could be utilized as a cross-linking agent or as a monomer for the synthesis of functional polymers. The azide group can participate in cycloaddition reactions to form stable triazole linkages, leading to the formation of robust polymer networks. sigmaaldrich.com The presence of the bromine atom offers a site for further modification, for example, through palladium-catalyzed cross-coupling reactions, allowing for the introduction of additional functionalities and the creation of complex, multi-functional materials. The phenacyl moiety itself can also be a site for further chemical transformations.

In chemical biology , this compound has significant potential as a versatile tool for bioconjugation and chemical proteomics. The azide group allows for the attachment of the molecule to biomolecules containing alkyne groups through click chemistry. nih.gov This could be used to label proteins, nucleic acids, or other cellular components for imaging or affinity purification. The phenacyl bromide part of the molecule is a known reagent for modifying histidine and cysteine residues in proteins, offering a potential dual-labeling or cross-linking strategy. Furthermore, related p-hydroxyphenacyl groups have been employed in "catch and photorelease" strategies for bioconjugation, suggesting that this compound could be adapted for photocleavable linker technologies. rsc.org

| Application Area | Potential Role of this compound | Relevant Chemical Reactions |

| Materials Science | Cross-linking agent for polymers; Monomer for functional polymer synthesis. | Azide-alkyne cycloaddition; Palladium-catalyzed cross-coupling. |

| Chemical Biology | Bioconjugation reagent for labeling biomolecules; Chemical probe for proteomics. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC); Nucleophilic substitution with protein residues. |

Interdisciplinary Research Opportunities Involving this compound

The multifaceted reactivity of this compound opens up numerous opportunities for interdisciplinary research, bridging organic synthesis, materials science, and biology.

One promising avenue is the development of stimuli-responsive materials . The phenacyl group is known to be photolabile, and this property could be exploited to create materials that change their properties upon exposure to light. For example, polymers incorporating this compound could be designed to degrade or release a payload when irradiated. This could have applications in drug delivery, tissue engineering, and microfabrication.

In the realm of medicinal chemistry , this compound could serve as a scaffold for the synthesis of novel therapeutic agents. The ability to readily form triazoles via click chemistry allows for the rapid generation of libraries of compounds for biological screening. The bromo-substituted phenyl ring is a common motif in many pharmaceuticals, and its presence in this building block could be advantageous for developing new drug candidates. The exploration of the biological activity of triazoles derived from this compound is a fertile ground for collaboration between synthetic chemists and pharmacologists.

Furthermore, the development of chemical probes based on this compound for studying biological systems is a rich area for interdisciplinary collaboration. By attaching fluorescent dyes or affinity tags to the molecule, researchers can create tools to investigate protein-protein interactions, enzyme activity, and other cellular processes. This would involve a synergistic effort between organic chemists to synthesize the probes, and biochemists and cell biologists to apply them in biological contexts.

Outlook on Sustainable Chemical Practices in Azide Synthesis

The synthesis and use of organic azides, including this compound, are increasingly being viewed through the lens of green and sustainable chemistry. Traditional methods for azide synthesis often involve stoichiometric reagents, hazardous intermediates, and organic solvents, which contribute to waste generation and environmental concerns. amazonaws.com

The future of azide synthesis will likely be dominated by the development of more sustainable practices. This includes the use of catalytic methods that reduce the amount of waste generated. As mentioned earlier, transition-metal catalysis for C-N bond formation is a significant step in this direction. acs.orgnih.gov The development of catalysts based on earth-abundant and non-toxic metals is a key goal.

The replacement of volatile organic solvents with greener alternatives is another important aspect of sustainable azide synthesis. Water, supercritical fluids, and deep eutectic solvents are being explored as reaction media that are less harmful to the environment. beilstein-journals.orgpnas.org The use of solvent-free reaction conditions is also an attractive goal.

Atom economy is a central principle of green chemistry, and synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are highly desirable. One-pot and tandem reactions, where multiple transformations are carried out in a single reaction vessel, can improve atom economy and reduce the need for purification steps. rsc.org

Finally, a focus on inherently safer chemistry is crucial when dealing with potentially energetic compounds like azides. The development of synthetic methods that avoid the isolation of hazardous intermediates, such as through the use of flow chemistry, will be essential for the large-scale and safe production of this compound and other organic azides. rsc.org The adoption of these sustainable practices will not only minimize the environmental impact of azide chemistry but also enhance its safety and efficiency.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 3-Bromophenacyl azide, and how can purity be ensured?

- Methodology :

Bromination : React 3-acetylphenacyl derivatives with brominating agents (e.g., NBS or HBr/H2O2) in anhydrous chloroform to form 3-bromoacetyl intermediates .

Azide Formation : Perform nucleophilic substitution using sodium azide (NaN3) in DMF or DMSO at 50–60°C for 12–24 hours .

Purification : Use silica gel chromatography (ethyl acetate/hexane, 1:3) and recrystallization from ethanol to isolate the product.

- Purity Validation :

- GC Analysis : Confirm >95% purity with retention time matching standards .

- Melting Point : Compare with literature values (e.g., 99–102°C for analogous bromophenyl compounds) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Key Techniques :

- NMR Spectroscopy :

- 1H NMR : Aromatic protons (δ 7.2–7.8 ppm) and methylene protons adjacent to the carbonyl (δ 4.3–4.6 ppm) .

- 13C NMR : Carbonyl (C=O, ~190 ppm) and azide-bearing carbons .

- IR Spectroscopy : Azide stretch (~2100 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 256.97 (C8H6BrN3O) .

- Elemental Analysis : Match C/H/N/Br ratios to theoretical values (±0.3%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Precautions :

- Storage : Keep in amber vials at 2–8°C under argon to prevent decomposition .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks (may release toxic HN3 upon degradation) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in regiochemical outcomes during copper-catalyzed cycloadditions involving this compound?

- Approaches :

- Ligand Screening : Test TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) vs. THPTA for 1,4-regioselectivity in CuAAC reactions .

- Solvent Effects : Compare DMSO/H2O (polar) vs. THF (nonpolar) to assess solvent polarity’s role in regiochemistry .

- X-ray Crystallography : Confirm triazole regioisomers (1,4- vs. 1,5-) via crystallographic data .

Q. What strategies mitigate thermal instability and decomposition risks during storage or reactions?

- Solutions :

- Thermal Analysis : Use DSC to identify decomposition thresholds (>120°C) and avoid exceeding these limits .

- Stabilizers : Add 1–5% calcium carbonate to neutralize acidic degradation byproducts .

- Reaction Monitoring : Track azide consumption via FTIR (loss of ~2100 cm⁻¹ peak) to prevent accumulation of reactive intermediates .

Q. How can reaction yields be optimized for this compound in click chemistry applications?

- Optimization Steps :

- Catalyst System : 5–10 mol% CuI with TBTA ligand in t-BuOH/H2O (3:1) at 25°C .

- Substrate Ratios : Use 1.2 equivalents of terminal alkyne to ensure full azide conversion .

- Workup : Remove copper residues with aqueous EDTA washes, followed by centrifugal partition chromatography for triazole isolation (yields >85%) .

Q. What are the methodological challenges in analyzing trace impurities or byproducts in this compound samples?

- Analytical Strategies :

- HPLC-MS : Detect trace impurities (e.g., unreacted bromo precursors) using C18 columns (acetonitrile/water gradient) .

- TGA-MS : Identify decomposition products (e.g., HN3, CO2) under controlled heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.